molecular formula C24H20N4O2S2 B2876274 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391868-98-7

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2876274
CAS No.: 391868-98-7
M. Wt: 460.57
InChI Key: ZXXXAYHBVSURPV-UHFFFAOYSA-N
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Description

The compound appears to contain a 3,4-dihydroquinolin-1(2H)-yl moiety . This is a type of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines and their derivatives have been found to exhibit a wide range of biological activities .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

N-(5-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide and its derivatives exhibit significant antibacterial and antimicrobial properties. For instance, compounds containing 1,3,4-thiadiazole showed promising in vitro antibacterial activity, with some compounds demonstrating strong activity against specific strains like S. epidermidis (Kidwai et al., 2000) (Gür et al., 2020). Additionally, compounds with similar structures were tested for antimicrobial activities with some showing efficacy (El-Essawy & El‐Sayed, 2013).

Photophysical and Optical Properties

Derivatives of this compound have been studied for their photophysical and optical properties. For example, certain dihydroquinazolinone derivatives show significant changes in photophysical properties depending on solvent polarity, demonstrating their potential in optical applications (Pannipara et al., 2017).

Antiproliferative Properties

Compounds derived from the 1,3,4-thiadiazole core, such as this compound, have shown promising antiproliferative properties. These compounds exhibited cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).

Application in Sensing Technology

Some derivatives of this compound have been used in the development of chemosensors. For instance, naphthalimide derivatives containing thiadiazole were synthesized and used as reversible colorimetric and fluorescent chemosensors for ion detection, highlighting their application in analytical chemistry (Zhang et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Some 3,4-dihydroquinolin-1(2H)-one derivatives have shown antioomycete activity , but the mechanism of action of your specific compound would depend on its exact structure and the system it’s interacting with.

Future Directions

The future research directions for a compound depend on its properties and potential applications. For isoquinoline derivatives, potential areas of interest include their synthesis, reactivity, and biological activity .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c29-21(28-13-5-9-17-7-3-4-10-20(17)28)15-31-24-27-26-23(32-24)25-22(30)19-12-11-16-6-1-2-8-18(16)14-19/h1-4,6-8,10-12,14H,5,9,13,15H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXXAYHBVSURPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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